丁烷;锡(4+);三氟甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

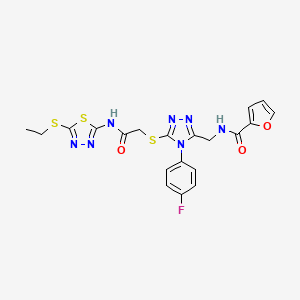

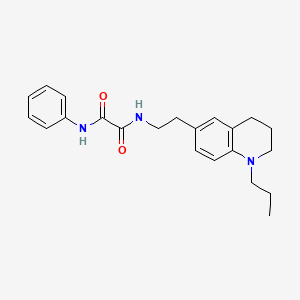

The synthesis of trifluoromethanesulfonates of tin has been discussed in several papers . For instance, one paper discusses the trifluoromethanesulfonylation of benzynes, which could potentially be related to the synthesis of Butane;tin(4+);trifluoromethanesulfonate .Molecular Structure Analysis

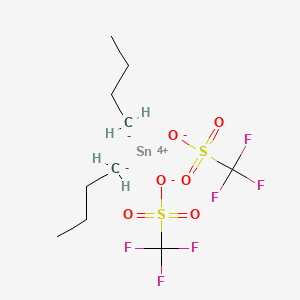

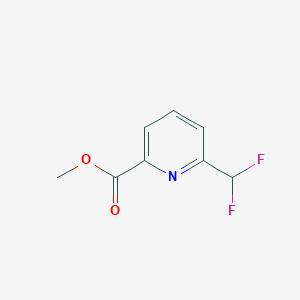

The molecular structure of Butane;tin(4+);trifluoromethanesulfonate is defined by its molecular formula, C10H18F6O6S2Sn.科学研究应用

2-取代-4-亚甲基四氢吡喃的合成

三氟甲磺酸锡(II)可作为合成2-取代-4-亚甲基四氢吡喃的催化剂。 该过程涉及缩醛与三甲基{2-[2-(三甲基硅氧基)乙基]烯丙基}硅烷的反应 .

立体选择性醛醇缩合和迈克尔反应

三氟甲磺酸锡(II)是一种温和的路易斯酸,可用于立体选择性醛醇缩合和迈克尔反应。 这些反应对于复杂有机分子的合成至关重要 .

[2,3]-维蒂希和爱尔兰-克莱森重排

该化合物还可用于[2,3]-维蒂希和爱尔兰-克莱森重排。 这些重排对于有机化合物的结构修饰很重要 .

霍纳-沃兹沃斯-埃蒙斯反应

三氟甲磺酸锡(II)可用于霍纳-沃兹沃斯-埃蒙斯反应。 该反应是形成碳-碳双键的一种有效方法 .

不对称[3 + 2]环加成

该化合物可用于不对称[3 + 2]环加成反应。 该反应是构建具有高立体控制的五元环的有力工具 .

开环反应

三氟甲磺酸锡(II)可用于开环反应。 这些反应对于从环状前体合成线性分子很重要 .

傅-克反应

最后,该化合物可用于傅-克反应。 这些反应是一种亲电芳香取代反应,涉及芳香环的烷基化或酰基化 .

作用机制

Mode of Action

The mode of action of “Butane;Tin(4+);Trifluoromethanesulfonate” is not well-understood due to its complex nature. It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes. For instance, the trifluoromethanesulfonate moiety is a strong electrophile and is useful for introducing the triflyl group .

Biochemical Pathways

The compound “Butane;Tin(4+);Trifluoromethanesulfonate” may affect multiple biochemical pathways due to its complex structure. For instance, trifluoromethanesulfonic acid, a component of the compound, is mainly used in research as a catalyst for esterification . Another component, dibutylboron trifluoromethanesulfonate, is used in asymmetric synthesis, for example in the formation of boron enolates in the aldol reaction .

Action Environment

The action, efficacy, and stability of “Butane;Tin(4+);Trifluoromethanesulfonate” can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or ions in the environment. For instance, trifluoromethanesulfonic anhydride, a related compound, is known to be a strong electrophile and readily hydrolyzes to the strong acid triflic acid .

安全和危害

While specific safety data for Butane;tin(4+);trifluoromethanesulfonate is not available, safety data for similar compounds, such as Tin(II) trifluoromethanesulfonate, indicate that these compounds may cause severe skin burns and eye damage . They may also form combustible dust concentrations in air .

属性

IUPAC Name |

butane;tin(4+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CHF3O3S.Sn/c2*1-3-4-2;2*2-1(3,4)8(5,6)7;/h2*1,3-4H2,2H3;2*(H,5,6,7);/q2*-1;;;+4/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJBPMDCPPYFBB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+4] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F6O6S2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)

![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)